molecular formula C19H13F2NO B14191737 4-[Bis(4-fluorophenyl)amino]benzaldehyde CAS No. 922495-38-3

4-[Bis(4-fluorophenyl)amino]benzaldehyde

Cat. No.: B14191737
CAS No.: 922495-38-3
M. Wt: 309.3 g/mol
InChI Key: BTMLFNJFQASNPF-UHFFFAOYSA-N
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Description

4-[Bis(4-fluorophenyl)amino]benzaldehyde is an organic compound with the molecular formula C19H13F2NO and a molecular weight of 309.31 g/mol . This compound is characterized by the presence of two 4-fluorophenyl groups attached to an amino group, which is further connected to a benzaldehyde moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-fluorophenyl)amino]benzaldehyde typically involves the reaction of 4-fluoroaniline with benzaldehyde derivatives. One common method involves the use of diethyl 4-bromobenzylphosphate and potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at 0°C for 15 minutes, followed by purification through column chromatography using a mixture of n-hexane and dichloromethane (9:1) to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-fluorophenyl)amino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[Bis(4-fluorophenyl)amino]benzoic acid.

    Reduction: Formation of 4-[Bis(4-fluorophenyl)amino]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Bis(4-fluorophenyl)amino]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(4-fluorophenyl)amino]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways. For example, it can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(4-chlorophenyl)amino]benzaldehyde
  • 4-[Bis(4-bromophenyl)amino]benzaldehyde
  • 4-[Bis(4-methylphenyl)amino]benzaldehyde

Comparison

4-[Bis(4-fluorophenyl)amino]benzaldehyde is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs with chlorine, bromine, or methyl groups. The fluorine atoms enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

922495-38-3

Molecular Formula

C19H13F2NO

Molecular Weight

309.3 g/mol

IUPAC Name

4-(4-fluoro-N-(4-fluorophenyl)anilino)benzaldehyde

InChI

InChI=1S/C19H13F2NO/c20-15-3-9-18(10-4-15)22(19-11-5-16(21)6-12-19)17-7-1-14(13-23)2-8-17/h1-13H

InChI Key

BTMLFNJFQASNPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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